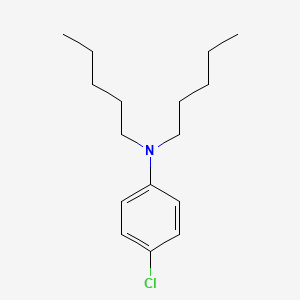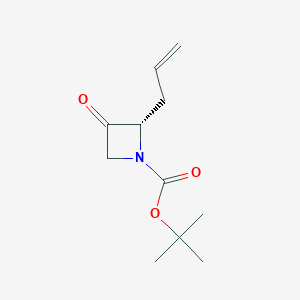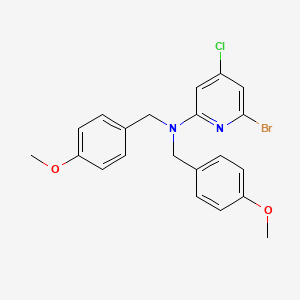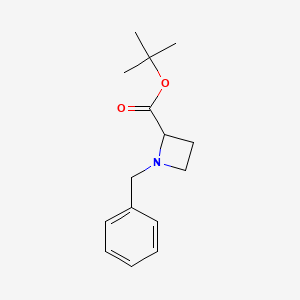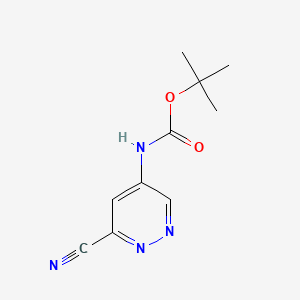
2-Aminoselenazole
Overview
Description
2-Aminoselenazole is a useful research compound. Its molecular formula is C3H4N2Se and its molecular weight is 147.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminoselenazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoselenazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
2-Aminoselenazoles have been identified as significant in medicinal chemistry, particularly for their antitubercular activity against Mycobacterium tuberculosis. Facchinetti et al. (2018) conducted a study that demonstrated the synthesis of 2-aminoselenazoles in various solvents and their effectiveness in inhibiting M. tuberculosis, indicating a promising avenue for tuberculosis treatment research (Facchinetti et al., 2018).
Synthesis and Photophysical Properties
Murai et al. (2014) explored the synthesis of 5-aminoselenazoles, revealing their unique photophysical and electrochemical properties. This research highlighted the potential of 2-aminoselenazoles in various scientific applications, including their structural and electronic characteristics (Murai et al., 2014).
Synthesis of Methine Dyes
In the field of dye chemistry, Keil et al. (2001) reported the synthesis of methine dyes derived from N, N-disubstituted 2-aminoselenazoles. The study provided insights into the spectral properties of these compounds, indicating their potential use in dye manufacturing and related industries (Keil et al., 2001).
Antibiofilm Agents
Rogers et al. (2010) identified the synergistic effects of 2-aminoimidazole-derived antibiofilm agents with conventional antibiotics. This research is significant in addressing the challenge of biofilms in medical and environmental settings, particularly in enhancing the effectiveness of antibiotics against resistant strains (Rogers et al., 2010).
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic properties of 2-amino-5-selenothiazoles were evaluated by Gouda et al. (2014). This study contributes to the understanding of 2-aminoselenazoles in therapeutic contexts, particularly in pain management and inflammation reduction (Gouda et al., 2014).
Corrosion Inhibition
Yüce et al. (2014) conducted a study on the use of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel. The research revealed the potential application of 2-aminoselenazoles in protecting metals against corrosion, an important aspect in industrial maintenance and longevity (Yüce et al., 2014).
One-Pot Syntheses
A study by Ostapiuk et al. (2022) described the one-pot synthesis of 2-aminoselenazoles, demonstrating their potential in streamlining chemical synthesis processes. This approach can be valuable in the efficient production of various chemical compounds (Ostapiuk et al., 2022).
properties
IUPAC Name |
1,3-selenazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2Se/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPHREOTGOZLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Selenazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-methylbenzo[d]isoxazole-5-carboxylate](/img/structure/B8266326.png)

